Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound that features a unique combination of functional groups, making it of interest in various scientific fields. This compound is characterized by its ethyl group, an amino group, a hydroxyl group, and a pyridine ring, which contribute to its biological and chemical properties.
This compound can be classified as an amino acid derivative due to the presence of the amino group. It is also categorized under pyridine derivatives because of the pyridine ring in its structure. The dihydrochloride form indicates that the compound has two hydrochloric acid molecules associated with it, which helps in enhancing its solubility in water.
The synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride typically involves several steps:
These reactions typically require careful control of conditions such as temperature, pH, and reaction time to ensure optimal yields and purity of the final product.
The molecular formula for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride can be represented as C12H15Cl2N2O3. The structure includes:
The three-dimensional arrangement allows for potential interactions with biological targets, making it relevant in pharmacological studies.
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride primarily revolves around its interaction with biological receptors or enzymes.
This mechanism makes it a candidate for further investigation in drug design and development.
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride exhibits several notable physical and chemical properties:
Chemical properties include:
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride has potential applications in various scientific fields:
This β-hydroxy-α-amino ester derivative, systematically named as ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride, represents a synthetically tailored molecule of significant interest in medicinal chemistry. Its molecular formula is C₁₀H₁₆Cl₂N₂O₃, with a molecular weight of 283.16 g/mol [2] [9]. The dihydrochloride salt form enhances aqueous solubility and crystallinity, facilitating pharmaceutical handling and biological evaluation. Characterized by the PubChem CID 127264908 [2], this compound serves as a versatile synthon and pharmacological probe.
Table 1: Fundamental Molecular Characteristics
Property | Value |
---|---|
CAS Registry Number | Not assigned (Parent ester: 11275827) |
Molecular Formula | C₁₀H₁₆Cl₂N₂O₃ |
Molecular Weight | 283.16 g/mol |
Salt Form | Dihydrochloride |
SMILES | OC(C(C(=O)OCC)N)C1=CC=NC=C1.Cl.Cl |
Key Structural Features | β-Hydroxy group, α-amino ester, pyridin-4-yl ring |
The compound emerged from systematic efforts to modify amino acid scaffolds for enhanced bioactivity. Its design incorporates:
The molecule integrates three pharmacophoric elements:
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Chemical Properties | Biological Implications |
---|---|---|
Pyridin-4-yl ring | Aromatic base, H-bond acceptor | Target engagement via π-stacking; modulates CNS penetration |
β-Hydroxy group | Polar, H-bond donor | Enhances water solubility; participates in enzyme active-site interactions |
α-Amino group | Basic, protonatable | Salt formation (dihydrochloride); influences ionic bonding |
Ethyl ester | Hydrolytically labile | Improves cell permeability; metabolic conversion to active acids |
Preliminary studies indicate potential applications in:
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8